3-Piperidin-4-ylmethyl-phenol hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidin-4-ylmethyl-phenol hydrochloride typically involves the reaction of piperidine with phenol derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-Piperidin-4-ylmethyl-phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Piperidin-4-ylmethyl-phenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems and pathways.
Medicine: Studied for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Piperidin-4-ylmethyl-phenol hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Piperidin-4-ylmethyl-phenol hydrochloride include:
- 4-Piperidin-3-ylmethyl-phenol hydrochloride
- 4-Piperidin-4-ylmethyl-phenol hydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which may confer unique chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Piperidin-4-ylmethyl-phenol hydrochloride is a compound of significant interest in the fields of medicinal chemistry and biological research. It is characterized by its unique piperidine structure, which is substituted at the 4-position with a phenolic group. This structural configuration contributes to its diverse biological activities, particularly in neuropharmacology and proteomics.
- Molecular Formula : C₁₂H₁₈ClNO
- Molecular Weight : 227.73 g/mol
- CAS Number : 782504-72-7
The compound exhibits reactivity due to both the phenolic hydroxyl group and the piperidine nitrogen, allowing it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of neurotransmitter receptors and enzymes, which could lead to various pharmacological effects. The exact pathways involved are still under investigation but are believed to include:
- Neurotransmitter System Interaction : Potential effects on mood and cognition.
- Enzyme Modulation : Influencing metabolic pathways relevant to disease processes.
Neuropharmacological Effects
Research indicates that this compound may exhibit significant neuropharmacological properties. It has been implicated in studies focusing on mood disorders, where it shows promise as a candidate for therapeutic applications. The compound's ability to interact with neurotransmitter systems suggests potential benefits in treating conditions like depression and anxiety.
Antimicrobial Properties
In addition to its neuropharmacological potential, this compound has also been studied for its antimicrobial activities. Various derivatives of piperidine compounds have demonstrated antibacterial and antifungal properties against a range of pathogens. For instance:
Compound | Activity | MIC (mg/mL) | Target Organisms |
---|---|---|---|
This compound | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |
Other Piperidine Derivatives | Antifungal | 3.125 - 100 | C. albicans |
These findings suggest that this compound could be explored further for its potential as an antimicrobial agent .
Case Studies and Research Findings
- Neuropharmacology Study : A study examined the effects of various piperidine derivatives on neurotransmitter systems, highlighting that compounds similar to this compound showed enhanced activity in modulating serotonin receptors, which are critical in mood regulation.
- Antimicrobial Activity Assessment : In vitro tests revealed that derivatives of piperidine exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing complete inhibition of growth at low concentrations .
Properties
IUPAC Name |
3-(piperidin-4-ylmethyl)phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-12-3-1-2-11(9-12)8-10-4-6-13-7-5-10;/h1-3,9-10,13-14H,4-8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBDJCORYMHEKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588783 |
Source
|
Record name | 3-[(Piperidin-4-yl)methyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
782504-72-7 |
Source
|
Record name | 3-[(Piperidin-4-yl)methyl]phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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